1-Hydroxy-2-(2-hydroxy-1-methylethyl)-8,8-dimethyl-5,6,7,8-tetrahydrophenanthrene-3,4-dione 1-Hydroxy-2-(2-hydroxy-1-methylethyl)-8,8-dimethyl-5,6,7,8-tetrahydrophenanthrene-3,4-dione
Brand Name: Vulcanchem
CAS No.: 121077-35-8
VCID: VC0053064
InChI: InChI=1S/C19H22O4/c1-10(9-20)14-16(21)12-6-7-13-11(5-4-8-19(13,2)3)15(12)18(23)17(14)22/h6-7,10,20-21H,4-5,8-9H2,1-3H3
SMILES: CC(CO)C1=C(C2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O)O
Molecular Formula: C19H22O4
Molecular Weight: 314.4 g/mol

1-Hydroxy-2-(2-hydroxy-1-methylethyl)-8,8-dimethyl-5,6,7,8-tetrahydrophenanthrene-3,4-dione

CAS No.: 121077-35-8

Main Products

VCID: VC0053064

Molecular Formula: C19H22O4

Molecular Weight: 314.4 g/mol

1-Hydroxy-2-(2-hydroxy-1-methylethyl)-8,8-dimethyl-5,6,7,8-tetrahydrophenanthrene-3,4-dione - 121077-35-8

CAS No. 121077-35-8
Product Name 1-Hydroxy-2-(2-hydroxy-1-methylethyl)-8,8-dimethyl-5,6,7,8-tetrahydrophenanthrene-3,4-dione
Molecular Formula C19H22O4
Molecular Weight 314.4 g/mol
IUPAC Name 1-hydroxy-2-(1-hydroxypropan-2-yl)-8,8-dimethyl-6,7-dihydro-5H-phenanthrene-3,4-dione
Standard InChI InChI=1S/C19H22O4/c1-10(9-20)14-16(21)12-6-7-13-11(5-4-8-19(13,2)3)15(12)18(23)17(14)22/h6-7,10,20-21H,4-5,8-9H2,1-3H3
Standard InChIKey LGZFJHSOBYVDLA-UHFFFAOYSA-N
SMILES CC(CO)C1=C(C2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O)O
Canonical SMILES CC(CO)C1=C(C2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O)O
PubChem Compound 184103
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator